

Technical Whitepaper: 3-Chloro-5-nitrobenzoyl Chloride as a Strategic Synthron

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Compound of Interest

Compound Name: 3-Chloro-5-nitrobenzoyl chloride

CAS No.: 89629-90-3

Cat. No.: B3058476

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Executive Summary

3-Chloro-5-nitrobenzoyl chloride (CAS: 89629-90-3) represents a critical "meta-meta" substituted aromatic scaffold in medicinal chemistry. Unlike para- or ortho-substituted analogs, this compound offers a unique geometry for fragment-based drug discovery (FBDD). Its trifunctional nature—comprising an electrophilic acid chloride, a reducible nitro group, and a halogen capable of metal-catalyzed cross-coupling—makes it a versatile hub for generating high-complexity libraries. This guide details the physicochemical profile, synthesis, and reaction pathways of this compound, providing a self-validating protocol for its generation and utilization.^[1]

Physicochemical Profile

The following specifications define the identity and physical behavior of **3-Chloro-5-nitrobenzoyl chloride**. Researchers should verify these parameters upon receipt or synthesis of the material.

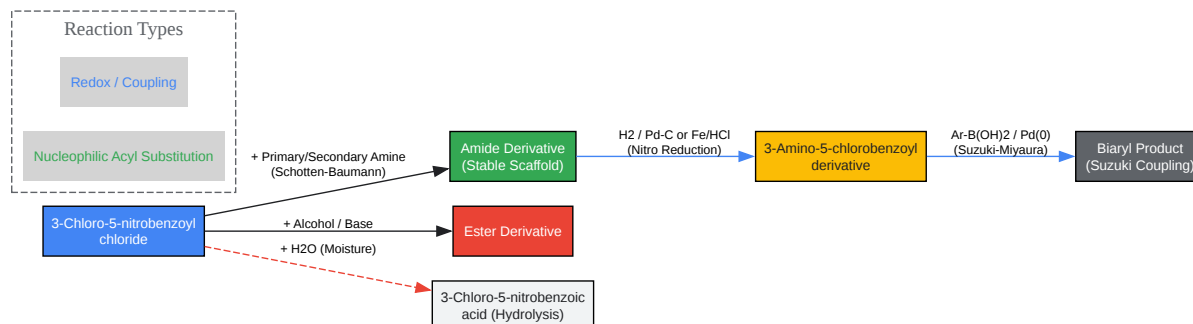
| Property | Specification | Notes |
|-------------------|---|--|
| IUPAC Name | 3-Chloro-5-nitrobenzoyl chloride | |
| CAS Number | 89629-90-3 | Primary identifier [1, 2] |
| Molecular Formula | C ₇ H ₃ Cl ₂ NO ₃ | |
| Molecular Weight | 220.01 g/mol | Calculated based on IUPAC atomic weights |
| Physical State | Low-melting solid / Semi-solid | Tendency to supercool; moisture sensitive |
| Melting Point | ~40–60 °C (Predicted) | Precise experimental MP varies by purity; analogs melt in this range |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water and alcohols |
| Precursor | 3-Chloro-5-nitrobenzoic acid | CAS: 34662-36-7 |

Synthetic Utility & Mechanism[1]

The utility of **3-Chloro-5-nitrobenzoyl chloride** lies in its ability to serve as a "linchpin" in convergent synthesis. The acid chloride moiety is the most reactive site, allowing for immediate derivatization, while the nitro and chloro groups remain dormant for subsequent activation.

Reaction Pathways Diagram[7][8]

The following diagram illustrates the primary divergent pathways available from this core scaffold.



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Caption: Divergent synthesis pathways. The acid chloride allows immediate scaffold construction (Green), followed by late-stage functionalization via nitro reduction or cross-coupling (Blue).

Experimental Protocols

Synthesis from 3-Chloro-5-nitrobenzoic Acid[1][5][6]

Objective: Convert the stable acid precursor (CAS 34662-36-7) to the reactive acid chloride.

Safety Warning: Thionyl chloride (

) is corrosive and releases toxic

and

gas. Perform exclusively in a fume hood.

Reagents:

- 3-Chloro-5-nitrobenzoic acid (1.0 eq)[2][3][4]
- Thionyl chloride (5.0 eq, excess serves as solvent)

- DMF (Catalytic, 2-3 drops)

Protocol:

- Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).
- Addition: Charge the flask with 3-Chloro-5-nitrobenzoic acid. Add Thionyl chloride carefully. Add catalytic DMF.[4] Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction.
- Reflux: Heat the mixture to reflux (76 °C) for 2–3 hours. The suspension should become a clear solution as the acid is consumed.
- Monitoring: Monitor gas evolution. Reaction is complete when HCl evolution ceases.
- Isolation: Remove the reflux condenser and replace with a short-path distillation head. Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a base trap is also acceptable).
- Purification: The residue is typically pure enough for downstream acylation.[4] For high purity, vacuum distill the product (requires high vacuum due to high BP) or recrystallize from dry hexane/toluene if solid.

Standard Amide Coupling (Schotten-Baumann Conditions)

Objective: Functionalize the acid chloride with a primary amine.

Protocol:

- Preparation: Dissolve the amine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
- Addition: Dissolve **3-Chloro-5-nitrobenzoyl chloride** (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes di-acylation side products.

- Reaction: Allow to warm to room temperature and stir for 2 hours.
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
- Drying: Dry over

, filter, and concentrate.

Applications in Drug Discovery[7]

Scaffold Diversity

The 3,5-disubstitution pattern is less common than 1,4- (para) patterns, providing vectors that explore different chemical space within a binding pocket.

- Nitro Group: Serves as a masked aniline. Post-coupling reduction yields an aniline at the meta position relative to the amide, enabling the synthesis of benzimidazoles or quinazolinones.
- Chloro Group: While less reactive than bromo- or iodo- analogs, the electron-withdrawing nature of the nitro group at the 5-position activates the 3-chloro position for Nucleophilic Aromatic Substitution () under forcing conditions, or standard Buchwald-Hartwig aminations [3].

Case Study Relevance

This scaffold is structurally analogous to intermediates used in the synthesis of inhibitors for kinases (e.g., p38 MAP kinase) where the "meta-tail" directs solubility and metabolic stability properties.

Safety & Handling

- Corrosivity: Causes severe skin burns and eye damage (Category 1B).
- Moisture Sensitivity: Hydrolyzes rapidly to release HCl gas. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

- Incompatibility: Violent reaction with bases, alcohols, and oxidizers.

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